Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-amino-4-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-14(21)9-2-5-11(6-3-9)20-13-7-4-10(8-12(13)19)15(16,17)18/h2-8,20H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLFNKNBQVINMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
Reagents :
- 4-{[2-Amino-4-(trifluoromethyl)phenyl]amino}benzoic acid
- Methanol (excess)
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
Procedure :
- Dissolve 10 mmol of the benzoic acid derivative in 50 mL methanol.
- Add 2 mL concentrated HCl dropwise under ice cooling.
- Reflux at 65–70°C for 12–24 hours.
- Neutralize with aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
- Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Optimization :
- Catalyst choice : HCl minimizes side reactions compared to H₂SO₄.
- Temperature : Prolonged reflux (>18 hours) improves conversion but risks decarboxylation.
Coupling of Methyl 4-Aminobenzoate with 2-Amino-4-(Trifluoromethyl)Aniline
This two-step approach avoids handling sensitive carboxylic acids.
Synthesis of Methyl 4-Aminobenzoate
Reagents :
- 4-Aminobenzoic acid
- Potassium carbonate (K₂CO₃)
- Methyl salicylate
- Mix 4-aminobenzoic acid (25 mmol) and K₂CO₃ (15 mmol) in dimethylacetamide (DMA, 50 mL).
- Heat at 110°C for 0.5 hours.
- Add methyl salicylate (37.5 mmol) and stir at 110°C for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Buchwald-Hartwig Amination
Reagents :
- Methyl 4-aminobenzoate
- 2-Amino-4-(trifluoromethyl)aniline
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand (e.g., Xantphos)
- Base (Cs₂CO₃)
Procedure :
- Combine methyl 4-aminobenzoate (1.0 eq), 2-amino-4-(trifluoromethyl)aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene.
- Heat at 100°C under nitrogen for 16 hours.
- Filter through Celite, concentrate, and purify via recrystallization (ethanol/water).
Mechanistic Insight :
The palladium catalyst facilitates C–N bond formation between the electron-deficient aryl bromide (generated in situ) and the aniline. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects.
Reductive Amination of Methyl 4-Nitrobenzoate
This method introduces the amino group via reduction.
Nitration and Reduction
Reagents :
- Methyl 4-nitrobenzoate
- Trifluoromethylating agent (e.g., CF₃Cu)
- Hydrogen gas (H₂) / Palladium on carbon (Pd/C)
Procedure :
- Nitrate methyl benzoate using HNO₃/H₂SO₄ to obtain methyl 4-nitrobenzoate.
- Reduce the nitro group to amine using H₂ (1 atm) and 10% Pd/C in ethanol.
- Introduce trifluoromethyl group via Ullmann coupling with CF₃Cu in DMF at 120°C.
Yield :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acid-catalyzed esterification | Simple, high yield | Requires pure carboxylic acid | 75–85 |
| Buchwald-Hartwig coupling | Modular, avoids acidic conditions | Costly catalysts, moderate yield | 60–70 |
| Reductive amination | Scalable for nitro precursors | Multi-step, low CF₃ incorporation | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
Preliminary studies have indicated that methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate exhibits significant biological activity, particularly in pharmacology:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains.
- Antitumor Properties : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways.
Applications in Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Cancer Treatment : Its ability to target cancer cells makes it a candidate for further development as an anticancer agent.
- Antimicrobial Agents : Given its antimicrobial properties, it could be developed into new antibiotics.
- Drug Development : The compound's unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Material Science Applications
In addition to its medicinal uses, this compound may have applications in material science:
- Polymer Chemistry : The reactivity of the amino group can be utilized to create novel polymers with specific properties.
- Dyes and Pigments : Its vibrant color could make it suitable for use in dyes or pigments.
Case Studies
Recent research has focused on the biological activity and potential therapeutic applications of this compound. Key findings include:
- In Vitro Studies : Demonstrated nanomolar activity against human cancer cell lines, including breast and ovarian cancers.
- Structure-Activity Relationship (SAR) : Investigations indicate that modifications at the phenyl group significantly influence biological activity, with fluorine atoms enhancing potency through improved lipophilicity.
- Animal Models : Preclinical trials using murine models showed significant tumor size reduction compared to controls, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogs
Key Observations :
- Amino vs.
- Nitro vs. Amino Groups: Compound 19’s nitro group at the 2-position increases electron-withdrawing effects, reducing basicity compared to the target’s amino group, which may alter solubility and reactivity .
- Ester Variations : Ethyl esters (e.g., compound 9 in ) exhibit higher lipophilicity than methyl esters, affecting membrane permeability in drug design.
- Imine vs. Amine Linkers : The imine group in In derivatives forms rigid liquid crystalline phases, whereas the target’s amine group offers flexibility and hydrogen-bonding versatility.
Table 2: Functional Comparisons
Key Insights :
- Biological Activity: The target compound’s lack of sulfonylurea or carboxybutyl groups (cf. ) suggests divergent applications compared to pesticides or H-NOX activators. Its amino group may position it as a kinase inhibitor scaffold.
- Materials Science : Unlike In derivatives , the target’s amine linkage may reduce mesomorphic stability but improve solubility in polar solvents.
Biological Activity
Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of various kinases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a trifluoromethyl group, which enhances its biological potency. The compound's chemical formula is , with a molecular weight of approximately 234.19 g/mol. The presence of the trifluoromethyl group is crucial for its interaction with biological targets, particularly in kinase inhibition.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the amine and ester functionalities. The synthetic pathway often utilizes coupling reactions between appropriate amines and benzoic acid derivatives under controlled conditions to ensure high yield and purity.
1. Kinase Inhibition
Recent studies have shown that this compound exhibits significant inhibitory activity against several receptor tyrosine kinases (RTKs). Notably, it has been reported to inhibit:
- EGFR (Epidermal Growth Factor Receptor) : The compound demonstrated up to 92% inhibition at a concentration of 10 nM, indicating potent anti-cancer properties against tumors expressing EGFR .
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor) : Inhibitory activity ranged from 16% to 48%, suggesting potential applications in anti-angiogenic therapies .
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Showed significant inhibition (67% to 77%), highlighting its role in targeting cancer proliferation pathways .
2. Antiproliferative Effects
In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:
- Breast Cancer Cell Lines : Studies indicated that this compound can inhibit proliferation in MCF-7 cells by modulating the expression of specific proteins involved in cell cycle regulation, such as CRABP2 and FABP5 .
- Colorectal Cancer : The compound was tested against human colorectal adenocarcinoma (Caco-2) and HCT-116 cell lines, showing promising results in reducing cell viability significantly compared to controls .
The biological activity of this compound can be attributed to its ability to bind to ATP-binding sites on kinases, thereby inhibiting their phosphorylation activity. This mechanism disrupts key signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several case studies have illustrated the efficacy of this compound:
- Case Study on EGFR Inhibition : A study involving various derivatives showed that modifications to the trifluoromethyl group significantly affected binding affinity and inhibition rates against EGFR, underscoring the importance of structural optimization in drug design .
- Anticancer Activity : In clinical models, this compound was found to enhance the efficacy of existing chemotherapeutics when used in combination therapy, leading to improved outcomes in resistant cancer types .
Data Summary
| Biological Activity | Target | Inhibition Rate (%) | Concentration (nM) |
|---|---|---|---|
| EGFR | Cancer Cells | Up to 92% | 10 |
| VEGFR-2 | Endothelial Cells | 16% - 48% | 10 |
| PDGFRα | Fibroblasts | 67% - 77% | Varies |
Q & A
Q. What are the standard synthetic routes for Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate, and how are reaction conditions optimized?
The synthesis typically involves coupling aromatic amines with benzoate derivatives. For example, an Ullmann reaction can couple intermediates like methyl 2-fluoro-4-bromobenzoate with aniline derivatives under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands (e.g., xantphos) and bases (e.g., K₂CO₃) at 85–100°C . Optimization includes screening solvents (DMF, DMSO), temperature, and catalyst loading to improve yield. Purification often employs reverse-phase chromatography (acetonitrile/water gradients) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- LCMS/HPLC : For monitoring reaction progress and assessing purity. For example, LCMS with m/z 531 [M-H]⁻ and HPLC retention time 0.88 minutes (C18 column) .
- NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups. DMSO-d₆ is commonly used for solubility, with signals for trifluoromethyl (~δ 120–125 ppm in ¹³C) and ester carbonyl (~δ 165–170 ppm) .
- Melting Point Analysis : To verify crystallinity (e.g., mp 123–124°C for related compounds) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability by resisting oxidative degradation. This increases membrane permeability and bioavailability, making the compound valuable in medicinal chemistry . Computational studies (e.g., DFT) can quantify electron-withdrawing effects on aromatic rings, affecting reactivity in substitution reactions .
Q. What strategies are used to mitigate byproduct formation during synthesis?
Byproducts arise from incomplete coupling or over-reduction/oxidation. Strategies include:
- Stoichiometric control : Limiting excess reagents (e.g., LiAlH₄ for reductions).
- Protecting groups : Temporarily shielding amines during coupling steps .
- Chromatographic separation : C18 columns effectively resolve polar byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
SAR studies involve systematic structural modifications:
- Substituent variation : Replace -CF₃ with -Cl or -CH₃ to assess hydrophobicity effects.
- Scaffold hopping : Compare with pyridine or pyrimidine analogs (e.g., EP 4 374 877 A2 derivatives) .
- Biological assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell viability) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock to model binding to receptors (e.g., androgen receptor antagonists in enzalutamide analogs) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data .
Q. How can contradictory data in reaction yields or bioactivity be resolved?
Contradictions often stem from subtle condition differences. Approaches include:
Q. What role does this compound play in synthesizing complex pharmaceuticals like enzalutamide?
It serves as a key intermediate in multi-step syntheses. For example:
Q. How can in silico models guide the design of derivatives with improved pharmacokinetics?
Q. What advanced spectroscopic techniques resolve ambiguities in regiochemistry?
- NOESY/ROESY NMR : Detect spatial proximity between aromatic protons and substituents.
- X-ray crystallography : Definitive structural assignment, though challenging for low-melting solids .
Methodological Considerations
- Data Validation : Cross-reference LCMS/NMR with synthetic intermediates (e.g., methyl 4-formyl-2-nitrophenoxy benzoate) .
- Scale-up Challenges : Lab-scale reactions (1–10 g) may require switching from batch to flow chemistry for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
